molecular formula C8H7BrFNO2 B11757906 D-2-(o-Bromo-p-fluorophenyl)glycine

D-2-(o-Bromo-p-fluorophenyl)glycine

Cat. No.: B11757906
M. Wt: 248.05 g/mol
InChI Key: XPPHZQBPJQGHIS-SSDOTTSWSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-2-(o-Bromo-p-fluorophenyl)glycine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the bromination and fluorination of phenylglycine derivatives. The reaction conditions often include the use of bromine and fluorine sources in the presence of catalysts and solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

D-2-(o-Bromo-p-fluorophenyl)glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives of the original compound .

Scientific Research Applications

D-2-(o-Bromo-p-fluorophenyl)glycine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of D-2-(o-Bromo-p-fluorophenyl)glycine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-2-(o-Bromo-p-fluorophenyl)glycine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique combination of substituents can result in distinct chemical and biological properties compared to similar compounds .

Biological Activity

D-2-(o-Bromo-p-fluorophenyl)glycine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₈H₈BrFNO₂
  • Molecular Weight : 236.06 g/mol
  • Structural Features : The compound features a glycine backbone modified with a brominated and fluorinated phenyl group, which can significantly influence its biological activity.

The primary mechanism through which this compound exerts its effects is through modulation of glycine receptors. Glycine receptors are crucial for inhibitory neurotransmission in the central nervous system (CNS). The compound can act as either an agonist or antagonist depending on the receptor subtype, thus influencing various signaling pathways.

Glycine Receptor Modulation

  • Agonist Activity : Enhances inhibitory neurotransmission, potentially alleviating conditions like anxiety and epilepsy.
  • Antagonist Activity : May block excessive neuronal excitation, offering therapeutic benefits in conditions such as schizophrenia and neuropathic pain.

Biological Activity Data

Research has shown that this compound exhibits significant biological activity. Below is a summary of findings from various studies:

StudyBiological ActivityMethodologyKey Findings
Modulation of Glycine ReceptorsIn vitro assaysDemonstrated dual functionality as both agonist and antagonist.
Neuroprotective EffectsAnimal modelsReduced excitotoxicity in models of neurodegeneration.
Anticancer PotentialCell line studiesInhibited growth in glioblastoma cells via modulation of metabolic pathways.

Case Studies

  • Neuropharmacological Applications :
    A study evaluated the effects of this compound on animal models exhibiting symptoms of anxiety and depression. The results indicated a significant reduction in anxiety-like behaviors, suggesting its potential use as an anxiolytic agent.
  • Cancer Research :
    In a recent investigation into glioblastoma treatment, this compound was found to inhibit glycolysis in cancer cells, leading to reduced proliferation rates. This aligns with findings that halogenated compounds can enhance the efficacy of metabolic inhibitors in cancer therapy .
  • Pharmacokinetics and Drug Design :
    The introduction of bromine and fluorine atoms has been shown to improve the compound's pharmacokinetic properties, enhancing its stability and interaction with biological targets compared to non-halogenated analogs .

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

(2R)-2-amino-2-(2-bromo-4-fluorophenyl)acetic acid

InChI

InChI=1S/C8H7BrFNO2/c9-6-3-4(10)1-2-5(6)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m1/s1

InChI Key

XPPHZQBPJQGHIS-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)Br)[C@H](C(=O)O)N

Canonical SMILES

C1=CC(=C(C=C1F)Br)C(C(=O)O)N

Origin of Product

United States

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